REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([NH:9][C:10]([C:13]2[N:19]([CH3:20])[C:17](=[O:18])[C:16]([OH:21])=[C:15]([C:22]([NH:24][CH2:25][C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:23])[N:14]=2)([CH3:12])[CH3:11])=[O:8])=[N:4][N:3]=1.C(O)CCCC.[OH-].[K+:40]>>[CH3:1][C:2]1[O:6][C:5]([C:7]([NH:9][C:10]([C:13]2[N:19]([CH3:20])[C:17](=[O:18])[C:16]([O-:21])=[C:15]([C:22]([NH:24][CH2:25][C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:23])[N:14]=2)([CH3:12])[CH3:11])=[O:8])=[N:4][N:3]=1.[K+:40] |f:2.3,4.5|
|
Name
|
|
Quantity
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0.25 g
|
Type
|
reactant
|
Smiles
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CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC=3C=CC(=CC3)F
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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C(CCCC)O
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Type
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CUSTOM
|
Details
|
This solution was stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a solution
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Type
|
CUSTOM
|
Details
|
forming a solution
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated by centrifuge filtration
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Type
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CUSTOM
|
Details
|
The isolated product was dried in a vacuum oven at 40° C. for 5 h
|
Duration
|
5 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC=3C=CC(=CC3)F.[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |